Ethynylcycloheptane

Catalog No.
S3442830
CAS No.
783339-45-7
M.F
C9H14
M. Wt
122.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethynylcycloheptane

CAS Number

783339-45-7

Product Name

Ethynylcycloheptane

IUPAC Name

ethynylcycloheptane

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-2-9-7-5-3-4-6-8-9/h1,9H,3-8H2

InChI Key

HAUJHRYGXOXTIR-UHFFFAOYSA-N

SMILES

C#CC1CCCCCC1

Canonical SMILES

C#CC1CCCCCC1

Material Science

  • Organic electronics: Ethynylcycloheptane serves as a valuable building block in the synthesis of conjugated polymers, a class of materials with alternating single and double bonds, enabling electrical conductivity and semiconductivity. These polymers hold promise in developing organic light-emitting diodes (OLEDs) and organic solar cells due to their efficient light emission and charge transport properties.

Medicinal Chemistry

  • Drug discovery

    The presence of the alkyne group in ethynylcycloheptane makes it a versatile intermediate for the synthesis of various pharmaceutically relevant molecules. By introducing functional groups onto the alkyne, researchers can create new drugs targeting specific diseases.

  • Bioorthogonal reactions

    Ethynyl groups can participate in click chemistry reactions, a type of bioorthogonal reaction that occurs selectively under mild conditions and is compatible with biological environments. This allows for the selective labeling and modification of biomolecules like proteins and DNA within living cells, aiding in the study of biological processes and the development of new diagnostic tools.

Organic Synthesis

  • Synthetic versatility: Ethynylcycloheptane serves as a valuable precursor for the synthesis of more complex molecules due to the reactivity of the alkyne group. It can undergo various transformations, including cycloadditions, metathesis reactions, and Sonogashira coupling, allowing for the construction of diverse carbon frameworks.

Ethynylcycloheptane is an organic compound characterized by its unique structure, which features a cycloheptane ring with an ethynyl group (CCH-C\equiv CH) attached. The molecular formula for Ethynylcycloheptane is C8H10C_8H_{10}, and it is classified as an alkyne due to the presence of the triple bond in the ethynyl group. This compound is notable for its potential applications in organic synthesis and materials science due to its interesting electronic and structural properties.

Typical of alkynes, including:

  • Hydrogenation: Ethynylcycloheptane can be hydrogenated to yield cycloheptene or cycloheptane, depending on the reaction conditions and catalysts used.
  • Electrophilic Addition: The triple bond in the ethynyl group can undergo electrophilic addition reactions, allowing for the introduction of various functional groups.
  • Cycloaddition Reactions: Ethynylcycloheptane can also engage in cycloaddition reactions, forming larger cyclic compounds or polycyclic structures.

These reactions are significant in synthetic organic chemistry, enabling the formation of complex molecules from simpler precursors.

Ethynylcycloheptane can be synthesized through several methods:

  • Alkyne Synthesis via Cyclization: One common approach involves the cyclization of an appropriate precursor compound containing a terminal alkyne. This method often requires specific catalysts and reaction conditions to promote ring formation.
  • Sonogashira Coupling: This method involves the coupling of a halogenated cycloheptane with an ethynyl reagent in the presence of a palladium catalyst, leading to the formation of Ethynylcycloheptane.
  • Dehydrohalogenation: Starting from halogenated derivatives of cycloheptane, dehydrohalogenation can yield Ethynylcycloheptane under strong basic conditions.

These synthesis methods highlight the versatility of Ethynylcycloheptane in organic synthesis.

Ethynylcycloheptane has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules, particularly in pharmaceutical chemistry.
  • Materials Science: Its unique structural properties may allow it to be used in developing novel materials, such as polymers or nanomaterials.
  • Chemical Research: As a reactive intermediate, it can facilitate studies on reaction mechanisms involving alkynes.

Interaction studies involving Ethynylcycloheptane primarily focus on its reactivity with other chemical species. For example:

  • Reactivity with Electrophiles: The ethynyl group can react with electrophiles, leading to various substitution products that can be further studied for their chemical properties.
  • Catalytic Reactions: Studies on catalytic hydrogenation or cycloaddition reactions involving Ethynylcycloheptane provide insights into its behavior under different conditions.

These interactions are crucial for understanding how Ethynylcycloheptane can be utilized in synthetic chemistry.

Ethynylcycloheptane shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
EthynylnorborneneC9H10C_9H_{10}Contains a bicyclic structure; useful in polymer chemistry.
1-OctyneC8H14C_8H_{14}A linear alkyne; simpler structure compared to Ethynylcycloheptane.
CyclooctyneC8H12C_8H_{12}A cyclic alkyne; exhibits ring strain affecting reactivity.
MethylcyclopenteneC6H10C_6H_{10}A cyclic compound with a double bond; different reactivity profile.

Ethynylcycloheptane's unique combination of cyclic structure and alkyne functionality distinguishes it from these similar compounds, making it a valuable subject for further chemical research and application development.

XLogP3

3.6

Dates

Modify: 2024-04-14

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